IWR-1

Wnt Signaling Stereochemistry Diastereomer

Researchers requiring selective Wnt pathway inhibition without confounding PARP1/2 off-target effects face limited sourcing options for validated endo-diastereomer. IWR-1-endo addresses this directly: • Active endo diastereomer - potent Wnt/β-catenin inhibition (IC50 = 180 nM) with TNKS1/2 selectivity; PARP1/2 IC50 > 18.75 µM. • Validated in vivo - suppresses zebrafish tail fin regeneration at 0.5 μM; established LC-MS/MS methods for BBB penetration studies. • Proven HCC utility - dose-dependently downregulates PD-L1 in HuH7 and Hep3B cells. Supplied with rigorous QC documentation. Exo control (IWR-1-exo) available separately.

Molecular Formula C25H19N3O3
Molecular Weight 409.4 g/mol
Cat. No. B10762461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWR-1
Molecular FormulaC25H19N3O3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
InChIInChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)
InChIKeyZGSXEXBYLJIOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IWR-1-endo Procurement Guide


The compound 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide (CAS 1127442-82-3) [1] is an endo-diastereomeric small molecule [2], commonly known as IWR-1-endo . It functions as a reversible inhibitor of the Wnt/β-catenin signaling pathway , acting via inhibition of tankyrase enzymes (TNKS1/2) [3]. This is a core research tool for modulating canonical Wnt signaling in cell-based and in vivo models.

IWR-1-endo Generic Substitution Failure


Generic substitution of 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide fails due to critical stereochemical and target selectivity differences. The compound is the active endo diastereomer; its exo counterpart (IWR-1-exo) demonstrates negligible activity (ineffective at 10 μM) in the same Wnt/β-catenin pathway reporter assay where IWR-1-endo has an IC50 of 180 nM . Furthermore, substituting this compound with other in-class Wnt pathway inhibitors, such as XAV939, introduces distinct selectivity profiles. IWR-1-endo demonstrates tankyrase selectivity with minimal activity against PARP1/2 (IC50 >18.75 μM) , whereas XAV939 is reported as a promiscuous inhibitor with potent activity against PARP1 [1]. These differences in stereochemical activity and off-target profiles preclude simple interchangeability in experimental protocols.

Quantitative Comparison of IWR-1-endo and Analogs


Wnt Inhibition: endo vs. exo Diastereomer

The Wnt inhibitory activity of 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide is strictly dependent on its endo stereochemistry. IWR-1-endo potently inhibits Wnt/β-catenin pathway reporter response, while its exo diastereomer, IWR-1-exo, has little to no effect, making it a useful negative control .

Wnt Signaling Stereochemistry Diastereomer Structure-Activity Relationship

Tankyrase Selectivity vs. XAV939

IWR-1-endo demonstrates a distinct selectivity profile compared to XAV939. While both inhibit tankyrases, IWR-1-endo exhibits minimal inhibition of PARP1 and PARP2, a key feature for researchers aiming to dissect tankyrase-specific biology . In contrast, XAV939 is described as a promiscuous tankyrase inhibitor and a potent inhibitor of PARP1 [1].

Tankyrase PARP Selectivity Off-target Effects TNKS1 TNKS2

Axin Interaction vs. Direct TNKS Binding

IWR-1-endo and XAV939 exhibit a critical difference in their mechanism of action. IWR-1-endo exerts its effect by stabilizing Axin-scaffolded destruction complexes , while XAV939 achieves inhibition by binding directly to the tankyrase enzymes (TNKS1/2) . This distinction in target engagement can lead to different outcomes in complex biological systems.

Mechanism of Action Axin Tankyrase Wnt Signaling XAV939

Zebrafish Tail Fin Regeneration

The in vivo efficacy of IWR-1-endo is validated in a zebrafish tail fin regeneration model, a standard assay for Wnt-dependent processes. Treatment with 0.5 μM IWR-1-endo suppresses Wnt-dependent tail fin regeneration , confirming its ability to modulate the pathway in a whole-organism context. While other tankyrase inhibitors like XAV939 may also show effects, this specific activity is well-documented for IWR-1-endo.

In Vivo Zebrafish Tail Fin Regeneration Developmental Biology Phenotypic Screening

High-Value Applications of IWR-1-endo


Tankyrase Inhibition in Cancer Stem Cells

In oncology research focused on cancer stem-like cells, IWR-1-endo is the preferred tool due to its ability to potently inhibit Wnt signaling (IC50 = 180 nM) while maintaining selectivity over PARP1/2 (IC50 > 18.75 μM) . This selectivity profile is critical for studies aiming to link tankyrase inhibition directly to cancer cell stemness and self-renewal, minimizing off-target effects from broad PARP inhibition which can confound results related to DNA repair pathways .

Wnt Modulation in Developmental Biology

For experiments in developmental biology, particularly those utilizing zebrafish models, the in vivo efficacy of IWR-1-endo is well-established. Its ability to suppress Wnt-dependent tail fin regeneration at 0.5 μM makes it a reliable reagent for dissecting the role of Wnt/β-catenin signaling in embryonic development and organogenesis. The availability of the inactive exo stereoisomer (IWR-1-exo) as a negative control further enhances experimental rigor.

Blood-Brain Barrier Pharmacokinetics

IWR-1-endo is a suitable compound for studies investigating drug efflux and blood-brain barrier (BBB) penetration. It is known to inhibit drug efflux at the BBB [1]. Validated LC-MS/MS methods exist for quantifying unbound IWR-1-endo in murine models, enabling precise characterization of cerebral exposure and pharmacokinetic parameters [1]. This makes it a valuable tool for neuroscience-focused research on Wnt signaling.

HCC Combination Therapy

In the context of hepatocellular carcinoma (HCC), IWR-1-endo has been shown to significantly reduce PD-L1 protein expression in a dose-dependent manner in HuH7 and Hep3B cells [2]. This evidence supports its use in preclinical studies exploring the combination of Wnt pathway inhibition with immune checkpoint blockade, as the downregulation of PD-L1 may enhance the efficacy of anti-PD-1/PD-L1 immunotherapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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